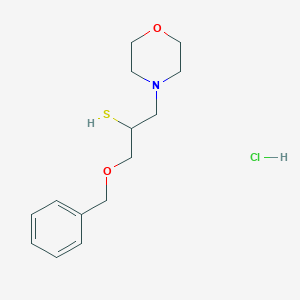
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride, also known as BmP, is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been found to have various biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of different biological systems.
Wirkmechanismus
The mechanism of action of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride is thought to involve the interaction of the thiol group with various proteins and enzymes in the body. This interaction can lead to changes in protein structure and function, ultimately leading to changes in cellular activity and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of ion channel function, the regulation of neurotransmitter release, and the inhibition of oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a useful tool for studying the mechanisms of various diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride in laboratory experiments is its ability to selectively target thiol-containing proteins and enzymes, allowing researchers to investigate the role of these molecules in different biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride, including the investigation of its potential therapeutic applications in the treatment of various diseases and disorders. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on different biological systems. Finally, the development of new derivatives of this compound may lead to the discovery of even more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride involves the reaction of 1-(benzyloxy)-3-chloropropane with morpholine and sodium hydrosulfide in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the final product, this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride has been used in a wide range of scientific research applications, including the study of neurotransmitter release, ion channel function, and the regulation of gene expression. It has also been used to investigate the role of thiol-containing compounds in cellular signaling pathways and to study the effects of oxidative stress on cellular function.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c18-14(10-15-6-8-16-9-7-15)12-17-11-13-4-2-1-3-5-13;/h1-5,14,18H,6-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRRWSGLOBBCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCC2=CC=CC=C2)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

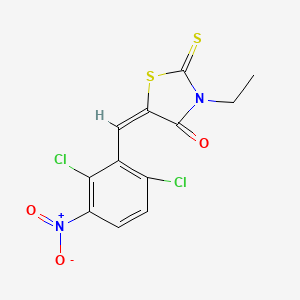

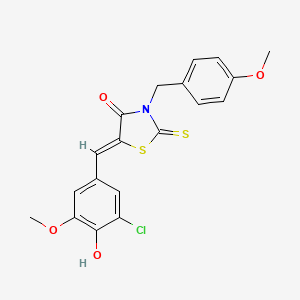
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)
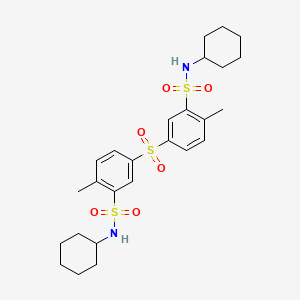

![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
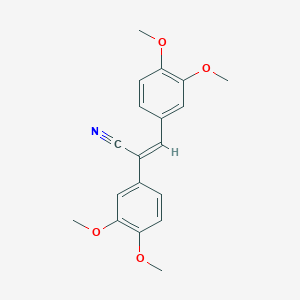
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)